molecular formula C11H9NOS B1356553 2-o-Tolyl-thiazole-4-carbaldehyde CAS No. 91137-12-1

2-o-Tolyl-thiazole-4-carbaldehyde

Cat. No. B1356553
CAS RN: 91137-12-1
M. Wt: 203.26 g/mol
InChI Key: DQAYNZAXEWVCBG-UHFFFAOYSA-N
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Description

2-o-Tolyl-thiazole-4-carbaldehyde is a chemical compound with the molecular formula C11H9NOS and a molecular weight of 203.26 . It is a yellow liquid .


Molecular Structure Analysis

The IUPAC name for this compound is 2-(2-methylphenyl)-1,3-thiazole-4-carbaldehyde . The InChI code is 1S/C11H9NOS/c1-8-4-2-3-5-10(8)11-12-9(6-13)7-14-11/h2-7H,1H3 .


Chemical Reactions Analysis

As mentioned earlier, thiazole aldehyde derivatives can undergo the Baylis–Hillman reaction with methyl acrylate . The reaction mechanism has been studied by electrospray ionization mass spectrometry (ESI-MS) .


Physical And Chemical Properties Analysis

2-o-Tolyl-thiazole-4-carbaldehyde is a yellow liquid . It should be stored at 0-8°C .

Scientific Research Applications

Corrosion Inhibition

  • Thiazole derivatives, including compounds similar to 2-o-Tolyl-thiazole-4-carbaldehyde, have been studied for their effectiveness in inhibiting the corrosion of mild steel in sulfuric acid solutions. Molecular dynamics simulations and electrochemical studies showed that these derivatives act as mixed-type inhibitors, suggesting potential applications in corrosion prevention (Khaled & Amin, 2009).

Synthesis of Heterocycles

  • Research has been conducted on synthesizing various derivatives of thieno[2,3-d]thiazole, 4H-pyrrolo-[2,3-d]thiazole, 2H-pyrazolo[3,4-d]thiazole, and isoxazolo[3,4-d]thiazole from thiazolidine-2,4-dione. These processes involve modifications and substitutions on thiazole carbaldehyde frameworks, similar to 2-o-Tolyl-thiazole-4-carbaldehyde (Athmani, Farhat, & Iddon, 1992).

Trace Metal Detection

  • Thiazole-2-carbaldehyde 2-quinolylhydrazone, a compound related to 2-o-Tolyl-thiazole-4-carbaldehyde, has been used as a reagent for the spectrophotometric determination of trace amounts of palladium(II) in various samples. This highlights the potential application of such compounds in analytical chemistry for metal detection (Nakagawa, Doi, & Otomo, 1985).

Antimicrobial and Analgesic Activities

  • Some thiazole derivatives have been synthesized and evaluated for their antimicrobial, anti-inflammatory, and analgesic activities. These studies suggest potential pharmaceutical applications for compounds structurally related to 2-o-Tolyl-thiazole-4-carbaldehyde (Abdel-Wahab, Abdel-Gawad, Awad, & Badria, 2012).

Material Chemistry

  • In the field of material chemistry, substituted thiophene-2-carbaldehydes have been utilized in synthesizing thiazolo[5,4-d]thiazoles. These studies focus on the relationship between structure and physicochemical properties, indicating potential applications in material synthesis and characterization (Tokárová & Biathová, 2018).

Anticancer Activity

  • Thiazole-based compounds have been synthesized and evaluated for their anticancer activity. The research indicates that certain derivatives exhibit significant antiproliferative activity against various cancer cell lines, suggesting their potential as therapeutic agents (Mamidala, Aravilli, Ramesh, Khajavali, Chedupaka, & Manga, 2021).

Anion Sensing

  • Novel thiazole-based carbaldehydes have been synthesized as sensors for fluoride anions. These studies investigate the spectroscopic properties of these compounds, suggesting applications in analytical chemistry for ion detection (Tayade & Sekar, 2017).

Safety And Hazards

The safety data sheet for 2-o-Tolyl-thiazole-4-carbaldehyde indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

properties

IUPAC Name

2-(2-methylphenyl)-1,3-thiazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NOS/c1-8-4-2-3-5-10(8)11-12-9(6-13)7-14-11/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQAYNZAXEWVCBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC(=CS2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10586188
Record name 2-(2-Methylphenyl)-1,3-thiazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10586188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-o-Tolyl-thiazole-4-carbaldehyde

CAS RN

91137-12-1
Record name 2-(2-Methylphenyl)-1,3-thiazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10586188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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